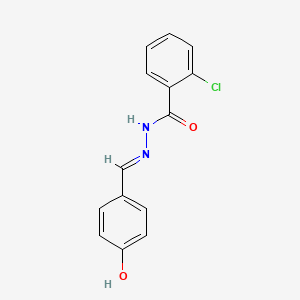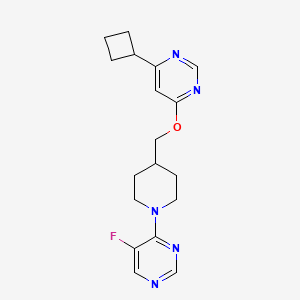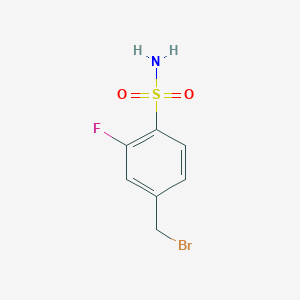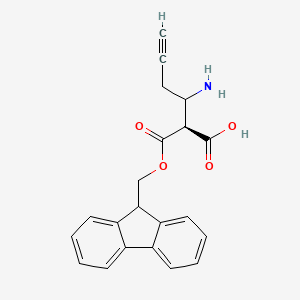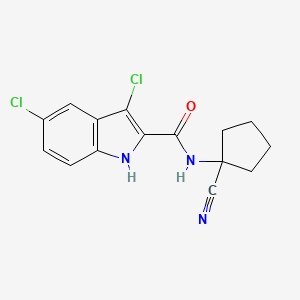
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a novel small molecule antagonist of the histamine H4 receptor. It has been extensively studied for its potential use in treating various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease.
Wirkmechanismus
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells, such as eosinophils, mast cells, and T cells. By blocking the activation of the H4 receptor, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide can reduce the recruitment and activation of these immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to reduce airway hyperresponsiveness in animal models of asthma, improve skin barrier function in animal models of atopic dermatitis, and reduce colonic inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its selectivity for the histamine H4 receptor, which reduces the potential for off-target effects. However, one limitation of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. One area of interest is the potential use of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in combination with other anti-inflammatory agents, such as corticosteroids or biologics, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective H4 receptor antagonists, which may have improved efficacy and safety profiles compared to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in humans.
Synthesemethoden
The synthesis of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 3,5-dichloroaniline with cyclopentanone to form 3,5-dichloro-N-cyclopentylacetanilide. This intermediate is then reacted with cyanogen bromide and sodium azide to form 3,5-dichloro-N-(1-cyanocyclopentyl)acetanilide, which is subsequently converted to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide through a series of reactions involving acylation and cyclization.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been extensively studied for its potential use in treating various inflammatory diseases. In preclinical studies, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects in animal models of asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-9-3-4-11-10(7-9)12(17)13(19-11)14(21)20-15(8-18)5-1-2-6-15/h3-4,7,19H,1-2,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENTJXOPWYSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

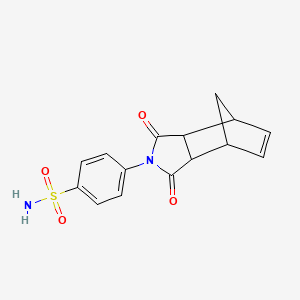
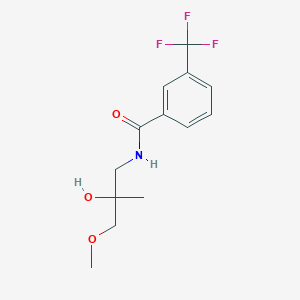
![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)

![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)
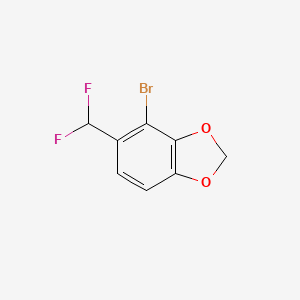
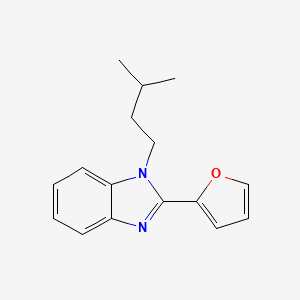
![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
